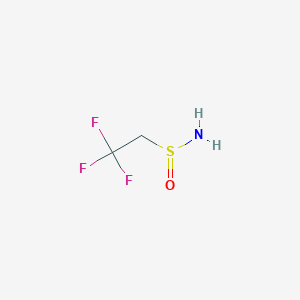

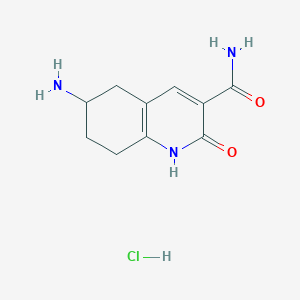

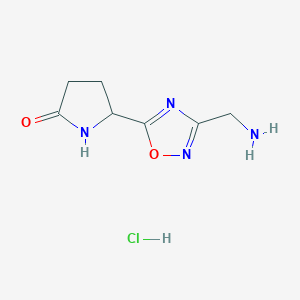

![molecular formula C11H21Cl2N3O B1382210 2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride CAS No. 1803590-24-0](/img/structure/B1382210.png)

2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride

Übersicht

Beschreibung

The compound seems to be a derivative of piperazine. Piperazine derivatives are a broad class of chemical compounds, many with important pharmacological properties .

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis

Piperazine derivatives have been shown to bind to both proteins in the efflux pump AcrAB-TolC, which removes a chemically diverse set of antibiotics from the bacterium .Physical And Chemical Properties Analysis

Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .Wissenschaftliche Forschungsanwendungen

NMR Studies

- A study by Bing‐Yi Qin et al. (2005) focused on spectroscopic analysis, including complete NMR assignments for a similar dihydrochloride salt, using techniques like DEPT, H-H COSY, HMQC, and HMBC. This indicates the utility of NMR in elucidating the structure of complex compounds like 2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride (Qin et al., 2005).

Synthesis and Functionalization

- Research by Kristof J. Dubois et al. (1996) and S. Branden et al. (1992) involved synthesizing and functionalizing compounds related to octahydropyrrolo[1,2-a]piperazines. These studies provide insights into the synthetic pathways and potential functional applications of similar compounds (Dubois et al., 1996), (Branden et al., 1992).

Chemical Structure and Pharmacophore Development

- Xiujuan Wu et al. (2000) explored the synthesis of related compounds with potential activity as substance P antagonists, demonstrating the relevance of this class of compounds in pharmacophore development (Wu et al., 2000).

Medicinal Chemistry Applications

- Hairuo Peng et al. (2004) synthesized bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines, showing high affinity for adenosine A2A receptors. Such studies underscore the medicinal chemistry potential of structurally similar compounds (Peng et al., 2004).

Bicyclic Lactam Analogues Synthesis

- Research by M. Saleh et al. (1993) on the synthesis of bicyclic lactam analogues indicates the importance of these compounds in developing drug analogues, potentially including compounds like 2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride (Saleh et al., 1993).

Crystal Structure Analysis

- A study by A. Perrakis et al. (1996) involving the refinement of a similar compound's structure using image-plate data at different temperatures suggests potential applications in crystallography and structural biology (Perrakis et al., 1996).

Wirkmechanismus

Target of Action

Similar compounds, such as substituted-n-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It is known that similar compounds interact with their targets and cause significant changes, leading to their anti-tubercular activity .

Biochemical Pathways

Similar compounds have been shown to exhibit anti-tubercular activity, suggesting they may affect pathways related to the survival and replication of mycobacterium tuberculosis .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a similar effect.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-aminocyclobutyl)-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O.2ClH/c12-8-5-10(6-8)13-3-4-14-9(7-13)1-2-11(14)15;;/h8-10H,1-7,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPHXBVQOZUZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2C1CN(CC2)C3CC(C3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

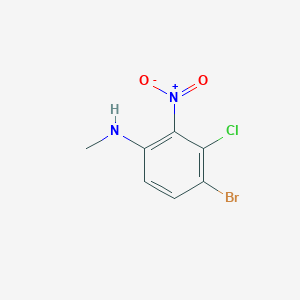

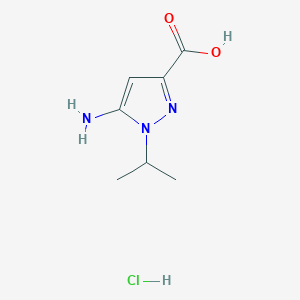

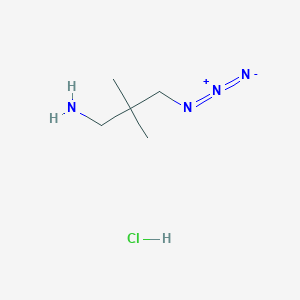

![1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1382127.png)

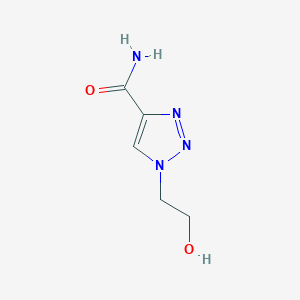

![[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methylamine hydrochloride](/img/structure/B1382138.png)

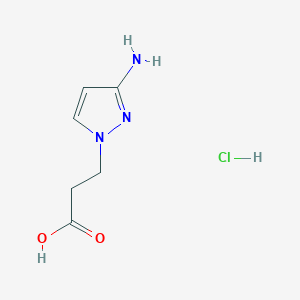

![tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate](/img/structure/B1382144.png)